6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a nitrogen-containing ring and an oxygen-containing ring.
Vorbereitungsmethoden
The synthesis of 6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves multi-step reactions. One common method is the three-component condensation reaction, which includes anisole, isobutyraldehyde, and a corresponding nitrile in the presence of dichloromethane and concentrated sulfuric acid . This method is efficient and yields the desired spirocyclic structure.
Analyse Chemischer Reaktionen
6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: Using oxidants like PhI(OAc)2, which can lead to the formation of different oxidized products.
Reduction: Common reducing agents can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential antitumor activity against various cancer cell lines.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Wirkmechanismus
The mechanism of action of 6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with molecular targets within cells. It can bind to specific proteins or enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine can be compared to other spirocyclic compounds, such as:
Spirotetramat: Known for its use in agricultural chemistry.
1-R-3,3-Dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: Synthesized through similar three-component condensation reactions.
These comparisons highlight the unique structural features and potential applications of this compound, distinguishing it from other related compounds.
Eigenschaften
Molekularformel |
C10H18N2O |
---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
6,9-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-7-3-4-8(2)10(5-7)6-13-9(11)12-10/h7-8H,3-6H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
KDUVYJTZXMTJTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2(C1)COC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.